molecular formula C20H19NO3S B5139788 ethyl 2,5-anhydro-4-cyano-4-deoxy-5-phenyl-3-C-phenyl-2-thiopentonate

ethyl 2,5-anhydro-4-cyano-4-deoxy-5-phenyl-3-C-phenyl-2-thiopentonate

Cat. No. B5139788
M. Wt: 353.4 g/mol
InChI Key: ZPRSFVJGPUMQRX-UHFFFAOYSA-N
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Description

Ethyl 2,5-anhydro-4-cyano-4-deoxy-5-phenyl-3-C-phenyl-2-thiopentonate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is a thiopentonate derivative and has a molecular formula of C24H19NO3S.

Mechanism of Action

The mechanism of action of ethyl 2,5-anhydro-4-cyano-4-deoxy-5-phenyl-3-C-phenyl-2-thiopentonate is not fully understood. However, it is believed that the compound inhibits viral replication by interfering with the viral reverse transcriptase enzyme. The compound also induces apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
Ethyl 2,5-anhydro-4-cyano-4-deoxy-5-phenyl-3-C-phenyl-2-thiopentonate has been shown to have low toxicity in vitro. The compound has been found to be stable in the presence of human serum and has a long half-life. The compound has also been shown to have good solubility in water and organic solvents.

Advantages and Limitations for Lab Experiments

One of the advantages of using ethyl 2,5-anhydro-4-cyano-4-deoxy-5-phenyl-3-C-phenyl-2-thiopentonate in lab experiments is its low toxicity and stability. The compound can be used at higher concentrations without causing harm to the cells. However, one of the limitations of using the compound is its high cost of synthesis. The compound is not readily available and requires specialized equipment and expertise to synthesize.

Future Directions

There are several future directions for research on ethyl 2,5-anhydro-4-cyano-4-deoxy-5-phenyl-3-C-phenyl-2-thiopentonate. One direction is to investigate the compound's potential as an antiviral and anticancer agent in vivo. Studies can be conducted to determine the compound's pharmacokinetics and toxicity in animal models. Another direction is to explore the compound's potential as a therapeutic agent for other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, the synthesis method can be optimized to reduce the cost of production and increase the yield of the compound.
Conclusion:
In conclusion, ethyl 2,5-anhydro-4-cyano-4-deoxy-5-phenyl-3-C-phenyl-2-thiopentonate is a chemical compound with potential applications in various fields of scientific research. The compound has been studied for its antiviral and anticancer properties and has shown promising results in vitro. The compound's low toxicity and stability make it a suitable candidate for lab experiments. However, further research is needed to fully understand the compound's mechanism of action and potential as a therapeutic agent.

Synthesis Methods

The synthesis of ethyl 2,5-anhydro-4-cyano-4-deoxy-5-phenyl-3-C-phenyl-2-thiopentonate involves the reaction of thiophenol with ethyl 2,5-anhydro-4-cyano-4-deoxy-5-phenyl-3-C-phenyl-2-oxopentonate in the presence of a base. The reaction yields ethyl 2,5-anhydro-4-cyano-4-deoxy-5-phenyl-3-C-phenyl-2-thiopentonate as the final product. The synthesis method has been optimized to achieve high yields and purity of the compound.

Scientific Research Applications

Ethyl 2,5-anhydro-4-cyano-4-deoxy-5-phenyl-3-C-phenyl-2-thiopentonate has potential applications in various fields of scientific research. The compound has been studied for its antiviral and anticancer properties. It has been shown to inhibit the replication of HIV-1 and HSV-1 viruses in vitro. The compound has also been found to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.

properties

IUPAC Name

ethyl 4-cyano-3-hydroxy-3,5-diphenylthiolane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO3S/c1-2-24-19(22)18-20(23,15-11-7-4-8-12-15)16(13-21)17(25-18)14-9-5-3-6-10-14/h3-12,16-18,23H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPRSFVJGPUMQRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C(C(C(S1)C2=CC=CC=C2)C#N)(C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-cyano-3-hydroxy-3,5-diphenylthiolane-2-carboxylate

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